molecular formula C12H13NO2 B1424938 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol CAS No. 6497-24-1

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol

Cat. No. B1424938
CAS RN: 6497-24-1
M. Wt: 203.24 g/mol
InChI Key: DAQOOSLMUWKCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol” is a compound with the molecular weight of 189.21 . Its IUPAC name is (5-methyl-3-phenyl-4-isoxazolyl)methanol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol” is 1S/C11H11NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 .


Physical And Chemical Properties Analysis

“1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol” is a solid compound with a boiling point of 81-83°C . It is stored at ambient temperature .

Scientific Research Applications

  • Synthetic Chemistry

    • An ultrasonic-assisted, one-pot procedure has been developed for the synthesis of (3-phenylisoxazol-5-yl)methanol derivatives .
    • These derivatives have biological and pharmaceutical properties and have been synthesized in moderate to excellent yields .
    • Unfortunately, the source does not provide a detailed description of the methods of application or experimental procedures, including any relevant technical details or parameters .
  • Pharmaceutical Research

    • N-[[(5-methyl-3-phenylisoxazol-4-yl)phenyl] sulfonyl]propanamide, sodium salt, parecoxib sodium is a potent and selective inhibitor of COX-2 for parenteral administration .
    • The specific methods of application or experimental procedures, technical details, and outcomes were not detailed in the source .
  • Anti-inflammatory Research

    • A derivative of the compound, 2, showed potent oral activity in an acute anti-inflammatory assay . The specific methods of application or experimental procedures, technical details, and outcomes were not detailed in the source .
  • Metal-free Synthetic Routes

    • Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

Future Directions

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs. Given its enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This suggests that “1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol”, as an isoxazole derivative, may also have potential applications in the field of drug discovery.

properties

IUPAC Name

1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQOOSLMUWKCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol
Reactant of Route 3
Reactant of Route 3
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol
Reactant of Route 4
Reactant of Route 4
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol
Reactant of Route 5
Reactant of Route 5
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol
Reactant of Route 6
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.